molecular formula C11H12Cl2N2 B12637751 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride CAS No. 1172287-68-1

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride

Cat. No.: B12637751
CAS No.: 1172287-68-1
M. Wt: 243.13 g/mol
InChI Key: YVGLVFNMMAXQHB-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride typically involves the chlorination of 3,8-dimethylquinoline followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,8-dimethylquinoline hydrochloride
  • 7-chloro-3,8-dimethylquinoline

Uniqueness

2-Amino-5-chloro-3,8-dimethylquinoline hydrochloride is unique due to the specific positioning of the amino and chloro groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

1172287-68-1

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

5-chloro-3,8-dimethylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8;/h3-5H,1-2H3,(H2,13,14);1H

InChI Key

YVGLVFNMMAXQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C.Cl

Origin of Product

United States

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